2-Amino-4-chloropyrimidine-5-carboxylic acid
Overview
Description
2-Amino-4-chloropyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C5H4ClN3O2 . It has a molecular weight of 173.56 . It is a solid substance and is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 2-Amino-4-chloropyrimidine-5-carboxylic acid is 1S/C5H4ClN3O2/c6-5-8-1-2(4(10)11)3(7)9-5/h1H, (H,10,11) (H2,7,8,9) . This indicates the presence of a pyrimidine ring in the molecule, with chlorine, amino, and carboxylic acid functional groups attached at positions 4, 2, and 5, respectively .Physical And Chemical Properties Analysis
2-Amino-4-chloropyrimidine-5-carboxylic acid is a solid substance . It has a molecular weight of 173.56 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Medicinal Chemistry and Drug Development
2-Amino-4-chloropyrimidine-5-carboxylic acid serves as a valuable scaffold for designing novel pharmaceutical compounds. Researchers explore its derivatives to create potential drugs targeting specific diseases. Some notable applications include:
Anti-inflammatory Agents: Derivatives of this compound have shown promise as anti-inflammatory agents. For instance, 4,6-dichloro-substituted pyrimidines exhibit immune-suppressive effects by inhibiting nitric oxide (NO) production .
Cyanation Reactions: The compound is used as a substrate in palladium-catalyzed cyanation reactions, which are essential in synthetic chemistry .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mechanism of Action
Target of Action
The primary targets of 2-Amino-4-chloropyrimidine-5-carboxylic acid are certain vital inflammatory mediators . These include prostaglandin E2 , inducible nitric oxide synthase , tumor necrosis factor-α , nuclear factor κB , leukotrienes , and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a defense mechanism against disease or infection .
Mode of Action
2-Amino-4-chloropyrimidine-5-carboxylic acid interacts with its targets by inhibiting their expression and activities . This results in a suppression of the immune-induced nitric oxide (NO) generation . The compound’s mode of action is primarily anti-inflammatory .
Biochemical Pathways
The compound affects the biochemical pathways associated with inflammation . By inhibiting the expression and activities of key inflammatory mediators, it disrupts the normal progression of these pathways . This leads to a reduction in inflammation and associated symptoms .
Result of Action
The result of the compound’s action is a potent anti-inflammatory effect . By inhibiting key inflammatory mediators, it reduces inflammation and associated symptoms . This makes it potentially useful in the treatment of various inflammatory conditions .
properties
IUPAC Name |
2-amino-4-chloropyrimidine-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-3-2(4(10)11)1-8-5(7)9-3/h1H,(H,10,11)(H2,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISUXFZYHBEMSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744342 | |
Record name | 2-Amino-4-chloropyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-chloropyrimidine-5-carboxylic acid | |
CAS RN |
1240594-92-6 | |
Record name | 2-Amino-4-chloropyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-chloropyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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